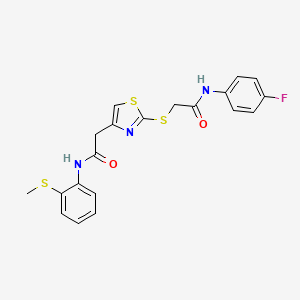

![molecular formula C16H20FNO4S B2594227 Methyl 6-((3-fluorobenzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034207-21-9](/img/structure/B2594227.png)

Methyl 6-((3-fluorobenzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

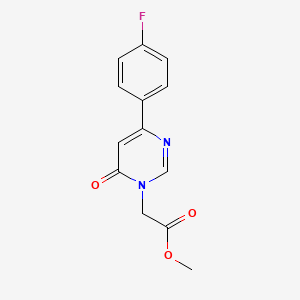

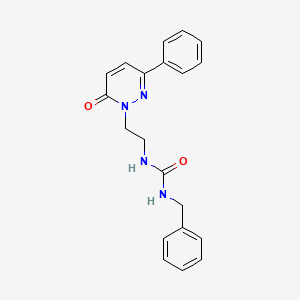

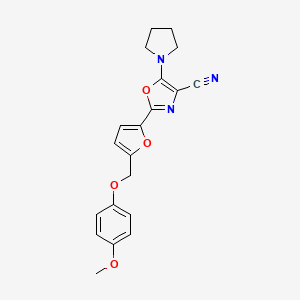

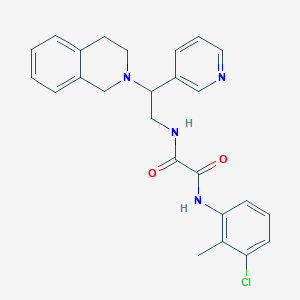

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the spirocyclic system, the introduction of the sulfonyl group, and the formation of the carboxylate ester. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The spirocyclic system would give the molecule a three-dimensional shape, while the sulfonyl and carboxylate ester groups would likely contribute to its reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group could potentially undergo various reactions, such as desulfitative functionalizations . The carboxylate ester group could also participate in reactions, such as ester hydrolysis or transesterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and the presence of any charged or polar atoms would influence properties like its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Fluorinated Pyridine Synthesis

The compound’s fluorine atom at the benzylic position opens up synthetic possibilities. For instance:

3,4-Difluoropyridine: Nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF yields 3,4-difluoropyridine . This compound has applications in materials science and agrochemicals.

Organic Synthesis Strategies

The benzylic position’s reactivity influences synthetic routes:

- SN1 and SN2 Reactions : Depending on the specific compound, benzylic halides can undergo either SN1 or SN2 reactions. Primary benzylic halides typically follow SN2 pathways, while secondary and tertiary ones favor SN1 pathways due to resonance stabilization of the carbocation .

properties

IUPAC Name |

methyl 6-[(3-fluorophenyl)methylsulfonyl]-6-azaspiro[2.5]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO4S/c1-22-15(19)14-10-16(14)5-7-18(8-6-16)23(20,21)11-12-3-2-4-13(17)9-12/h2-4,9,14H,5-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIPJDHPUMPINE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC12CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-bromophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2594154.png)

![3-[(4-Chlorobenzyl)oxy]-2-methylquinoline](/img/structure/B2594156.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2594159.png)

![N-(4-methylidenecyclohexyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2594161.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2594163.png)

![(E)-2-(3-(3,4-dimethoxyphenyl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2594165.png)